3-(Dibromomethylidene)azetidine;hydrochloride
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Overview
Description
3-(Dibromomethylidene)azetidine;hydrochloride is a chemical compound with the molecular formula C4H5Br2N·HCl. It is known for its unique chemical structure and potential biological activity.
Mechanism of Action
Target of Action
3-(Dibromomethylidene)azetidine;hydrochloride primarily targets specific enzymes involved in cellular replication and repair processes. These enzymes are crucial for maintaining the integrity of cellular DNA. By inhibiting these enzymes, this compound disrupts the normal function of cells, particularly those that are rapidly dividing, such as cancer cells .
Mode of Action
The interaction of this compound with its target enzymes involves the formation of covalent bonds with the active sites of these enzymes. This binding inhibits the enzymes’ activity, leading to the accumulation of DNA damage in the affected cells. As a result, this compound effectively halts the proliferation of rapidly dividing cells by preventing DNA repair and replication .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those involved in DNA synthesis and repair. The inhibition of key enzymes in these pathways leads to the activation of cellular stress responses, including the p53 pathway, which can induce cell cycle arrest and apoptosis. Consequently, this compound triggers a cascade of downstream effects that culminate in the death of the targeted cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is rapidly absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of this compound is influenced by factors such as dosage form and route of administration .
Result of Action
The molecular and cellular effects of this compound include the induction of DNA damage, inhibition of cell proliferation, and activation of apoptotic pathways. By targeting rapidly dividing cells, this compound effectively reduces tumor growth and can lead to tumor regression. The compound’s action results in the selective elimination of cancerous cells while sparing normal, non-dividing cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic efficacy. Additionally, interactions with other drugs or compounds can alter the pharmacokinetics and pharmacodynamics of this compound, potentially leading to reduced effectiveness or increased toxicity .
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethylidene)azetidine;hydrochloride typically involves the reaction of azetidine with dibromomethane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. The compound is typically produced in batch reactors, and the reaction parameters are carefully monitored to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Dibromomethylidene)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: The dibromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less oxidized derivatives. Substitution reactions can result in the formation of various substituted azetidines .
Scientific Research Applications
3-(Dibromomethylidene)azetidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dibromomethylene)azetidine
- 3-(Dichloromethylidene)azetidine
- 3-(Diiodomethylidene)azetidine
Uniqueness
3-(Dibromomethylidene)azetidine;hydrochloride is unique due to its specific dibromo substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-(dibromomethylidene)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWHNJHEJGPYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(Br)Br)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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